molecular formula C8H4Cl4O B8695975 (Trichloromethyl)benzoyl chloride CAS No. 52382-30-6

(Trichloromethyl)benzoyl chloride

Cat. No. B8695975
Key on ui cas rn: 52382-30-6
M. Wt: 257.9 g/mol
InChI Key: LJMNEQZBOODJQR-UHFFFAOYSA-N
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Patent
US04581179

Procedure details

Under ideal stoichiometic conditions three moles of trifluoromethylbenzoyl fluoride are contacted with one mole of trichloromethylbenzoyl chloride or tribromomethylbenzoyl bromide in the presence of a halogen transfer catalyst to yield four moles of trifluoromethylbenzoyl chloride or bromide. It will be understood however, that greater or less than stoichiometric amounts of the reactants can be employed. Thus, in accordance with the process of this invention substituted or unsubstituted trichloromethylbenzoyl chloride or tribromomethylbenzoyl bromide may be reacted with corresponding substituted or unsubstituted trifluoromethylbenzoyl fluorides, in the presence of a halogen transfer catalyst to produce the corresponding substituted or unsubstituted trifluoromethylbenzoyl chloride or bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Name
tribromomethylbenzoyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7](F)=[O:8])([F:4])[F:3].[Cl:14]C(C1C=CC=CC=1C(Cl)=O)(Cl)Cl.BrC(C1C=CC=CC=1C(Br)=O)(Br)Br.[Br-]>>[F:1][C:2]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([Cl:14])=[O:8])([F:4])[F:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Two
Name
Quantity
3 mol
Type
reactant
Smiles
FC(F)(F)C1=C(C(=O)F)C=CC=C1
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
ClC(Cl)(Cl)C1=C(C(=O)Cl)C=CC=C1
Step Four
Name
tribromomethylbenzoyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(Br)(Br)C1=C(C(=O)Br)C=CC=C1
Step Five
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(F)(F)C1=C(C(=O)Cl)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4 mol
YIELD: CALCULATEDPERCENTYIELD 400%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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